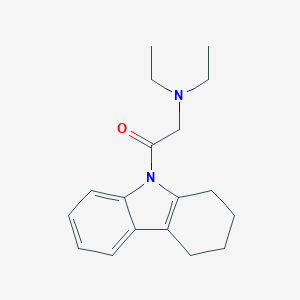![molecular formula C9H13N3O3S B249896 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B249896.png)
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as BTA or Butylthiazole, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BTA is a thiazole derivative that has been synthesized and studied for its antibacterial, antifungal, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in bacterial and fungal growth, as well as the induction of apoptosis in cancer cells. 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has also been shown to possess free radical scavenging activity, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial, antifungal, antioxidant, and anticancer activities, 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to possess anti-inflammatory properties. It has also been shown to have a protective effect on the liver and kidneys, which may be beneficial in the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. However, 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has some limitations in lab experiments, including its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the study of 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One potential direction is the investigation of its potential as a therapeutic agent in the treatment of various diseases, including bacterial and fungal infections, cancer, and oxidative stress-related diseases. Another potential direction is the development of new synthetic methods for 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid that may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid and its biochemical and physiological effects.
Métodos De Síntesis
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid can be synthesized through the reaction of 2-aminothiazole with butan-2-one in the presence of hydrazine hydrate. The resulting product is then treated with acetic anhydride to form 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. The synthesis of 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research applications, including antibacterial, antifungal, antioxidant, and anticancer activities. 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has demonstrated anticancer activity in various cancer cell lines, making it a potential candidate for cancer therapy.
Propiedades
Fórmula molecular |
C9H13N3O3S |
|---|---|
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-3-5(2)11-12-9-10-8(15)6(16-9)4-7(13)14/h6H,3-4H2,1-2H3,(H,13,14)(H,10,12,15)/b11-5- |
Clave InChI |
DFIQZUIFUUDGGC-WZUFQYTHSA-N |
SMILES isomérico |
CC/C(=N\NC1=NC(=O)C(S1)CC(=O)O)/C |
SMILES |
CCC(=NNC1=NC(=O)C(S1)CC(=O)O)C |
SMILES canónico |
CCC(=NNC1=NC(=O)C(S1)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]isoxazole-3-carboxamide](/img/structure/B249817.png)

![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)

![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)


